Benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)-
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Overview
Description
Benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)- is a chemical compound with the molecular formula C17H27N5. It is characterized by the presence of a benzonitrile group attached to a macrocyclic tetraazacyclotetradecane ring.
Preparation Methods
The synthesis of benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst. This method is advantageous due to its mild reaction conditions and high yield . Industrial production methods often utilize similar synthetic routes but may involve additional steps for purification and large-scale production.
Chemical Reactions Analysis
Benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzonitrile group can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the development of metal-based drugs.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)- involves its interaction with molecular targets through its nitrile and macrocyclic groups. These interactions can lead to the formation of stable complexes with metal ions, which can then participate in various biochemical pathways. The specific pathways and molecular targets depend on the context of its application .
Comparison with Similar Compounds
Benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)- can be compared with other similar compounds, such as:
Cyclam (1,4,8,11-tetraazacyclotetradecane): While cyclam lacks the benzonitrile group, it shares the macrocyclic structure and is used in similar applications.
Benzonitrile derivatives: Compounds like 4-(1,4,8,11-tetraazacyclotetradec-1-yl)-benzoic acid share structural similarities but differ in functional groups, leading to different chemical properties and applications.
The uniqueness of benzonitrile, 4-(1,4,8,11-tetraazacyclotetradec-1-yl)- lies in its combination of the benzonitrile group with the macrocyclic tetraazacyclotetradecane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
203569-55-5 |
---|---|
Molecular Formula |
C17H27N5 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-(1,4,8,11-tetrazacyclotetradec-1-yl)benzonitrile |
InChI |
InChI=1S/C17H27N5/c18-15-16-3-5-17(6-4-16)22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21H,1-2,7-14H2 |
InChI Key |
OPFNESVTLQKMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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